molecular formula C10H13NO3 B8411980 Methyl 3-amino-5-methoxy-2-methylbenzoate

Methyl 3-amino-5-methoxy-2-methylbenzoate

Cat. No. B8411980
M. Wt: 195.21 g/mol
InChI Key: UXZBBEXIPCSUMB-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

To a stirred solution of methyl 5-methoxy-2-methyl-3-nitrobenzoate (1.7 g, 7.6 mmol) in ethanol (20 mL) was added ammonium chloride (1.7 g, 32 mmol) dissolved in water (20 mL) and iron powder (3.38 g, 60.44 mmol). The mixture was heated at 80° C. for 3 h, filtered and the residue washed well with hot ethanol. The filtrate was concentrated and the residue was basified with aqueous sodium bicarbonate. The aqueous phase was extracted with ethyl acetate. The combined organic layers were washed with water, dried, and concentrated under reduced pressure to give the crude title compound (1.2 g) which was used directly in the next step.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.38 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N+:14]([O-])=O)[C:6]([CH3:13])=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9].[Cl-].[NH4+]>C(O)C.O.[Fe]>[NH2:14][C:5]1[C:6]([CH3:13])=[C:7]([CH:12]=[C:3]([O:2][CH3:1])[CH:4]=1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
COC=1C=C(C(=C(C(=O)OC)C1)C)[N+](=O)[O-]
Name
Quantity
1.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.38 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue washed well with hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.